molecular formula C9H8BrNO4 B14724264 4-Acetamido-5-bromo-2-hydroxybenzoic acid CAS No. 6625-92-9

4-Acetamido-5-bromo-2-hydroxybenzoic acid

Cat. No.: B14724264
CAS No.: 6625-92-9
M. Wt: 274.07 g/mol
InChI Key: XQPMAGJNSVCYHG-UHFFFAOYSA-N
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Description

4-Acetamido-5-bromo-2-hydroxybenzoic acid is a chemical compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetamido group, a bromine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-5-bromo-2-hydroxybenzoic acid typically involves the acylation of 5-bromo-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-5-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Acetamido-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both the acetamido and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for the synthesis of derivatives with enhanced selectivity and potency in medicinal applications .

Properties

CAS No.

6625-92-9

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

4-acetamido-5-bromo-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8BrNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15)

InChI Key

XQPMAGJNSVCYHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Br

Origin of Product

United States

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